Cerovive-d9
Description
Cerovive-d9 (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. It is synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran/water solvent system at 75°C . Key physicochemical properties include:
- Log Po/w (XLOGP3): 2.15
- Solubility: 0.24 mg/mL (0.00102 mol/L)
- GI Absorption: High
- BBB Permeability: Yes
- Synthetic Accessibility Score: 2.07 (moderate difficulty)
Properties
Molecular Formula |
C₁₁H₄D₉NNa₂O₇S₂ |
|---|---|
Molecular Weight |
390.39 |
Synonyms |
4-[[(1,1-Dimethylethyl-d9)oxidoimino]methyl]-1,3-benzenedisulfonic Acid Sodium Salt; ARL 16556-d9; CPI 22-d9; CXY 059-d9; Disufenton-d9 Sodium; NXY 059-d9; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cerovive-d9 belongs to the arylboronic acid class. Two structurally analogous compounds are:
Table 1: Structural Comparison
| Compound | Molecular Formula | Substituents | Similarity Score | Key Differences |
|---|---|---|---|---|
| This compound | C₆H₅BBrClO₂ | Br, Cl, B(OH)₂ | — | Reference compound |
| (3-Bromo-5-chlorophenyl)boronic acid | C₆H₄BBrClO₂ | Br, Cl, B(OH)₂ | 0.87 | Lacks one oxygen atom |
| (6-Bromo-2,3-dichlorophenyl)boronic acid | C₆H₃BBrCl₂O₂ | Br, 2×Cl, B(OH)₂ | 0.71 | Additional chlorine substituent |
Key Findings :
- The 0.87 similarity score for (3-Bromo-5-chlorophenyl)boronic acid indicates near-identical electronic and steric properties to this compound, but its reduced oxygen content may lower solubility (Log S = -3.12 vs. -2.99 for this compound) .
- (6-Bromo-2,3-dichlorophenyl)boronic acid’s additional chlorine atom increases molecular polarity (TPSA = 42.32 Ų vs.
Comparison with Functionally Similar Compounds
Boronic acids are widely used in protease inhibition and cancer therapy. Two functionally analogous compounds are:
Table 2: Functional Comparison
| Compound | Therapeutic Use | Mechanism of Action | Bioavailability | Key Advantage Over this compound |
|---|---|---|---|---|
| This compound | Potential CNS targeting | Undisclosed (research phase) | 0.55 | High BBB permeability |
| Bortezomib | Multiple myeloma | Proteasome inhibition | 0.39 (IV route) | Clinically approved |
| Ixazomib | Multiple myeloma | Proteasome inhibition | 0.58 (oral) | Oral administration |
Key Findings :
- Ixazomib shares this compound’s boronic acid scaffold but incorporates a pyrazinyl group, enhancing metabolic stability. However, this compound’s bromine and chlorine substituents may improve target specificity in CNS tissues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
